molecular formula C10H14ClNO B15168613 N-phenylmethoxyprop-2-en-1-amine;hydrochloride CAS No. 650635-30-6

N-phenylmethoxyprop-2-en-1-amine;hydrochloride

Cat. No.: B15168613
CAS No.: 650635-30-6
M. Wt: 199.68 g/mol
InChI Key: RRQIEKLHKBIBPJ-UHFFFAOYSA-N
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Description

N-phenylmethoxyprop-2-en-1-amine;hydrochloride is a chemical compound supplied for research and development purposes. This product is intended for laboratory use by qualified researchers and professionals only. It is not intended for human or veterinary diagnostic or therapeutic uses. Specific data regarding this compound's physical and chemical properties, mechanism of action, and research applications are areas of ongoing scientific investigation. Researchers are encouraged to consult the available safety data sheet (SDS) and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols. Please note that the information provided here is for general reference and is not exhaustive.

Properties

CAS No.

650635-30-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

N-phenylmethoxyprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-2-8-11-12-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H

InChI Key

RRQIEKLHKBIBPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNOCC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylmethoxyprop-2-en-1-amine;hydrochloride typically involves the reaction of phenylmethanol with propenylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group readily undergoes acylation with activated carboxylic acids or anhydrides. For example:

ReagentProductReaction Conditions
Acetyl chlorideN-acetyl derivativeAnhydrous DCM, 0–25°C
Succinic anhydrideAmide-linked succinatepH 8–9, aqueous buffer

This reactivity aligns with carbodiimide-mediated coupling mechanisms (e.g., EDC/NHS), where the amine forms stable amide bonds with carboxyl groups .

Alkylation and Crosslinking

The primary amine participates in alkylation reactions, particularly with alkyl halides or epoxides:

Reaction TypeExampleOutcome
SN2 alkylationMethyl iodideN-methylated product
Epoxide ring-openingEthylene oxideβ-hydroxyethylamine derivative

Such reactions are critical in synthesizing branched amines or crosslinked polymers. The methoxy group may sterically hinder some alkylation pathways .

Oxidation and Degradation

The allylic methoxy group and unsaturated propene chain are susceptible to oxidation:

  • Oxidative cleavage : Ozonolysis or KMnO4 converts the propene chain into carbonyl compounds.

  • Demethylation : Strong acids (e.g., HBr) cleave the methoxy group, yielding a phenolic derivative.

Nucleophilic Substitution

The methoxy group can act as a leaving group under acidic or alkylating conditions:

ConditionResult
HI, heatSubstitution with iodide
Alkyl halidesO-alkylation or elimination

Schiff Base Formation

The primary amine condenses with aldehydes/ketones to form imines, a key step in dynamic covalent chemistry:

RNH2+R’CHORN=CHR’+H2O\text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}_2\text{O}

This reaction is reversible and pH-dependent, with applications in drug delivery systems .

Comparative Reactivity Table

Functional GroupReactivityCommon Reagents
Primary amineHigh (nucleophilic)Acyl chlorides, aldehydes, alkyl halides
MethoxypropeneModerate (electrophilic)Oxidizing agents, acids

Stability Considerations

  • pH Sensitivity : Protonation of the amine (below pH 8) reduces nucleophilicity.

  • Hydrolysis : The methoxypropene moiety may hydrolyze in aqueous acidic/basic conditions to form glycolic acid derivatives.

While direct experimental data on N-phenylmethoxyprop-2-en-1-amine hydrochloride is limited, its behavior can be extrapolated from structurally similar amines and allyl ethers . Further studies, including kinetic assays and spectroscopic monitoring, are recommended to validate these pathways.

Scientific Research Applications

N-phenylmethoxyprop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-phenylmethoxyprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between N-phenylmethoxyprop-2-en-1-amine hydrochloride and key analogs:

Compound Key Structural Features Pharmacological Activity Physicochemical Properties Synthesis References
N-Phenylmethoxyprop-2-en-1-amine HCl Phenyl, methoxy, propenylamine backbone Likely serotonin/adrenergic receptor modulation (inferred from analogs) High solubility (HCl salt); stability under standard conditions Similar to phenylalkylamine routes
25T7-NBOMe (2d) 2,5-Dimethoxy-4-(propylthio)phenyl, methoxybenzyl group Potent 5-HT₂A/5-HT₂C receptor agonist (biased agonism) LogP ~3.2; crystalline solid Reported in
(2-Methoxypropyl)methylamine HCl Methoxypropyl chain, methylamine group Unknown; potential intermediate for drug synthesis Melting point: 180–185°C; soluble in polar solvents
1-Fluoro-2-methylpropan-2-amine HCl Fluorinated methyl branch on propane backbone Unknown; fluorination may enhance metabolic stability Lower logP (~1.5) due to fluorine
N-[2-(3,5-Dimethoxyphenyl)ethyl]-...HCl Complex aryl-ethynyl and methoxy groups CRF₁ receptor antagonist (IC₅₀ = 3 nM); anti-stress/anti-depressant effects High lipophilicity (logP >4); oral bioavailability
Primocaine HCl Impurity B N-(4-Methylphenyl)-2-(propylamino)propanamide Inactive impurity; reference standard for quality control HPLC retention time: 8.2 min (C18 column)

Structural and Functional Analysis

  • However, 25T7-NBOMe (2d) demonstrates that thioether and additional methoxy groups (e.g., 2,5-dimethoxy) significantly boost 5-HT₂A receptor potency . Fluorination in 1-fluoro-2-methylpropan-2-amine HCl introduces metabolic resistance but reduces polarity, which may limit CNS penetration compared to the target compound .
  • Pharmacological Activity :

    • The target compound’s propenylamine chain may confer conformational flexibility, enabling interactions with diverse receptor subtypes. In contrast, rigid ethynyl-containing analogs (e.g., ) show high CRF₁ selectivity due to steric constraints .
    • Unlike SSR125543A (), which is a potent CRF₁ antagonist, N-phenylmethoxyprop-2-en-1-amine HCl lacks a thiazole or bulky aryl groups, suggesting divergent therapeutic applications .
  • Physicochemical Properties :

    • Hydrochloride salts generally exhibit improved aqueous solubility (e.g., famotidine HCl in dissolves >90% in gastric media) . The target compound’s solubility is likely comparable, whereas lipophilic derivatives like SSR125543A require formulation aids for oral delivery .
    • Stability data for related hydrochlorides (e.g., bamifylline HCl in ) indicate robustness under controlled pH and temperature, a trait shared by the target compound .

Biological Activity

N-phenylmethoxyprop-2-en-1-amine; hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological macromolecules, and implications for therapeutic applications.

  • Chemical Formula : C13H19N·HCl
  • Molecular Weight : 189.2967 g/mol
  • Structure : The compound features a phenyl group, a methoxy group, and an amine functional group, contributing to its diverse chemical reactivity and biological activity.

The biological activity of N-phenylmethoxyprop-2-en-1-amine; hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly involving:

  • Monoamine Oxidase (MAO) : The compound may influence the activity of MAO, an enzyme responsible for the oxidative deamination of amines, which plays a critical role in the metabolism of neurotransmitters such as dopamine and serotonin .
  • Serotonin Receptors : Preliminary studies suggest that derivatives of this compound may act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic effects .

Biological Activity Overview

Research indicates various biological activities associated with N-phenylmethoxyprop-2-en-1-amine; hydrochloride:

Activity Description
Neurotransmitter Modulation Potential modulation of serotonin and dopamine pathways, influencing mood and behavior.
Antipsychotic Effects Exhibits properties akin to antipsychotic drugs in animal models, potentially reducing hyperactivity.
Oxidative Stress Response May participate in oxidative stress responses through its interaction with MAO enzymes.

Case Studies and Research Findings

  • Antipsychotic Activity : A study demonstrated that certain N-substituted derivatives exhibited significant antipsychotic-like effects in amphetamine-induced hyperactivity models . These findings highlight the potential therapeutic applications of N-phenylmethoxyprop-2-en-1-amine derivatives in treating psychiatric disorders.
  • Serotonin Receptor Selectivity : Research has shown that modifications to the structure of similar compounds can enhance selectivity for the 5-HT2C receptor over other serotonin receptors. For example, compounds with specific N-substitutions have been reported to achieve high potency (EC50 values around 23 nM) at the 5-HT2C receptor while showing minimal activity at the 5-HT2A and 5-HT2B receptors.
  • Oxidative Deamination Studies : The compound's interaction with MAO has been substantiated through studies indicating its role in degrading neuroactive amines, thus potentially influencing neurotransmitter levels in the central nervous system .

Q & A

Q. What are the standard synthetic protocols for N-phenylmethoxyprop-2-en-1-amine hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves reacting N-phenylmethoxyprop-2-en-1-amine with hydrochloric acid under controlled conditions (e.g., inert atmosphere, low temperature) to form the hydrochloride salt. Key steps include:
  • Amination : Alkylation of a phenylmethoxypropenyl precursor with ammonia or a primary amine.
  • Acidification : Treatment with HCl to precipitate the hydrochloride salt.
    Yield optimization requires precise control of stoichiometry, temperature (20–25°C for acid addition), and solvent selection (e.g., ethanol or dichloromethane). Purity (>95%) is confirmed via HPLC or NMR .

Q. What physicochemical properties (solubility, stability) are critical for handling this compound in aqueous and organic systems?

  • Methodological Answer :
  • Solubility : Highly water-soluble due to the hydrochloride ion; solubility in polar solvents (e.g., methanol, DMSO) exceeds 50 mg/mL. Limited solubility in non-polar solvents (<1 mg/mL in hexane) .
  • Stability : Degrades above 80°C or at extreme pH (<3 or >10). Store at 2–8°C under nitrogen to prevent oxidation of the propenyl group .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6) shows peaks at δ 7.2–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (propenyl double bond), and δ 3.7 ppm (methoxy group) .
  • HRMS : Molecular ion [M+H]+^+ at m/z 226.12 (C10_{10}H14_{14}ClNO+^+) confirms molecular weight .
  • PXRD : Used to verify crystallinity and salt formation .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve contradictions in reported yields for chiral variants of this compound?

  • Methodological Answer : Discrepancies in enantiomeric yields (e.g., 60–85% ee) arise from competing pathways during propenyl group formation. Strategies include:
  • Catalyst Screening : Chiral ligands like BINAP in palladium-catalyzed amination improve enantioselectivity .
  • Reaction Monitoring : In-situ FTIR tracks intermediates to adjust reaction time and prevent over-acidification .
  • Data Reconciliation : Compare HPLC chiral column results with polarimetry to validate enantiopurity .

Q. What strategies mitigate stability issues during long-term biological assays, particularly under physiological pH?

  • Methodological Answer :
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to stabilize the compound during cell culture studies .
  • Lyophilization : Pre-formulate with trehalose (1:1 w/w) to enhance shelf life (>12 months at -20°C) .
  • Degradation Analysis : LC-MS identifies hydrolysis byproducts (e.g., phenylmethanol) to refine storage protocols .

Q. How do substituent variations on the phenyl ring (e.g., methoxy vs. ethoxy groups) alter reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., methoxy) : Enhance nucleophilicity at the propenyl amine, favoring Suzuki-Miyaura coupling (yield: 72–78%) .
  • Steric Effects : Bulkier substituents (e.g., 2,4,5-trimethoxy) reduce coupling efficiency by 20–30%; computational DFT modeling predicts optimal positions for functionalization .

Key Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous solvents and degas reaction mixtures to minimize side reactions .
  • Analytical Cross-Validation : Pair HRMS with 13^{13}C NMR to confirm molecular integrity, especially for chiral centers .
  • Biological Assays : Pre-equilibrate the compound in assay buffers for 30 minutes to ensure stability during testing .

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